3-(Hydroxy(phenyl)phosphoryl)propanoic acid
Overview
Description
Mechanism of Action
Target of Action
It has been reported that the compound serves as an electrolyte additive .
Mode of Action
3-(Hydroxy(phenyl)phosphoryl)propanoic acid constructs a spherical micellar molecular network via association of amphiphilic groups and multiple coordination sites . This network helps to directionally adsorb and transfer Zn2+ ions in an aqueous electrolyte, thus serving as an ion-flow stabilizer .
Pharmacokinetics
It is known that the compound is soluble in methanol , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of ion flow in aqueous electrolytes . This is achieved through the directional adsorption and transfer of Zn2+ ions .
Preparation Methods
The preparation of 3-(Hydroxy(phenyl)phosphoryl)propanoic acid involves several synthetic routes. One common method is the reaction of phenylphosphonous dichloride with phenylphosphinic acid to form a hydrophosphoryl compound. This intermediate is then reacted with acryloyl chloride to produce 3-(chlorophenylphosphinyl)-propionyl chloride. Finally, hydrolysis of this compound yields this compound . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
3-(Hydroxy(phenyl)phosphoryl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphinic acids.
Substitution: It can undergo nucleophilic substitution reactions, particularly with organic amines, to form amide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions are phosphonic acids, phosphinic acids, and amide derivatives .
Scientific Research Applications
3-(Hydroxy(phenyl)phosphoryl)propanoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
3-(Hydroxy(phenyl)phosphoryl)propanoic acid can be compared with similar compounds such as:
Phenylphosphonic acid: Similar in structure but lacks the hydroxy group.
3-Hydroxypropionic acid: Similar in having a hydroxy group but lacks the phosphinyl group.
Phenylphosphinic acid: Similar in having a phosphinyl group but lacks the hydroxy group.
The uniqueness of this compound lies in its combination of hydroxyphenyl and phosphinyl functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
3-[hydroxy(phenyl)phosphoryl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O4P/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORLYCDUFHDZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461246 | |
Record name | 3-[Hydroxy(phenyl)phosphoryl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14657-64-8 | |
Record name | 2-Carboxyethyl(phenyl)phosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14657-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(hydroxyphenylphosphinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014657648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-(hydroxyphenylphosphinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-[Hydroxy(phenyl)phosphoryl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxyphenylphosphinyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanoic acid, 3-(hydroxyphenylphosphinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of HPP affect the morphology and properties of electrospun nanofiber mats?
A2: Studies show that using HPP in the creation of electrospun PET nanofiber mats doesn't just improve flame retardancy, but also influences the structure of the nanofibers themselves. [] The average diameter of these fibers tends to decrease, and they demonstrate increased orientation when collected on a high-speed rotating drum. [] This change in morphology can lead to enhanced tensile strength and a significant reduction in the mean pore size of the nanofiber mats. []
Q2: Has HPP been combined with other materials to create novel flame retardants?
A3: Yes, researchers have explored combining HPP with other materials to create novel flame-retardant composites. For example, reacting HPP with melamine has resulted in a halogen-free flame retardant that significantly improves the fire resistance of flexible polyurethane foams (FPUF). [] This approach offers a promising avenue for developing safer and more environmentally friendly flame-retardant materials.
Q3: Can you elaborate on the use of HPP in conjunction with nanoparticles for enhancing the properties of cotton fabrics?
A4: Research demonstrates that combining HPP with magnesium oxide nanoparticles (MgO NPs) and other elements like silicon and nitrogen can significantly improve the thermal and flame-retardant properties of cotton fabrics. [] This approach not only enhances fire resistance but also imparts antibacterial properties to the fabric. []
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